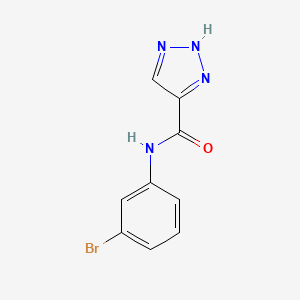

N-(3-bromophenyl)-1H-1,2,3-triazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-bromophenyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction occurs between an azide and an alkyne to form the triazole ring. The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts such as copper(I) iodide can enhance the efficiency of the cycloaddition reaction .

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-bromophenyl)-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Cycloaddition: Copper(I) iodide as a catalyst in the Huisgen 1,3-dipolar cycloaddition.

Coupling: Palladium catalysts in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Applications De Recherche Scientifique

Anticancer Activity

The triazole moiety is well-known for its anticancer properties. Research indicates that derivatives of 1,2,3-triazoles can inhibit cancer cell proliferation and migration. For instance, compounds similar to N-(3-bromophenyl)-1H-1,2,3-triazole-5-carboxamide have been shown to exhibit potent activity against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in cancer progression .

Case Study:

In a study involving triazole derivatives, one compound demonstrated an IC50 value of 0.43 µM against HCT116 colon cancer cells, significantly outperforming standard treatments . This highlights the potential of triazole-containing compounds as effective anticancer agents.

Antimicrobial Properties

Triazoles are also recognized for their antifungal and antibacterial activities. The incorporation of bromine in the structure can enhance these effects by increasing the lipophilicity and altering the electronic properties of the molecule .

Case Study:

A recent overview highlighted that triazole hybrids have shown remarkable antifungal effects against various pathogens, suggesting that this compound could be a candidate for further development in antifungal therapies .

Synthetic Methodologies

The synthesis of this compound typically involves "click" chemistry techniques that allow for the efficient formation of the triazole ring. This method is favored due to its simplicity and high yield .

Synthesis Overview:

- Reagents: Propargylamine and azides are commonly used.

- Conditions: The reaction is often conducted under mild conditions in aqueous media to enhance sustainability.

The flexibility of click chemistry allows for modifications that can lead to derivatives with enhanced biological activities.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring or modifications to the carboxamide group can significantly influence biological activity.

SAR Insights:

- Bromine Substitution: The presence of bromine at the 3-position has been associated with increased potency against certain cancer types.

- Carboxamide Variations: Altering the carboxamide group can enhance solubility and bioavailability, which are critical for therapeutic applications.

Potential Therapeutic Uses

Given its promising biological activities, this compound could be developed for various therapeutic applications:

Cancer Treatment

The compound's ability to inhibit tumor growth positions it as a candidate for further investigation in oncology.

Antifungal Therapy

With demonstrated antifungal properties, it may serve as a lead compound for developing new antifungal agents.

Other Biological Activities

Research into other potential activities such as anti-inflammatory or antiviral effects could broaden its applicability in pharmacology .

Mécanisme D'action

The mechanism of action of N-(3-bromophenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Another brominated compound with different functional groups.

N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide: A compound with a similar bromophenyl group but different core structure.

Uniqueness

N-(3-bromophenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its triazole ring, which imparts distinct chemical and biological properties.

Activité Biologique

N-(3-bromophenyl)-1H-1,2,3-triazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically employs the Huisgen 1,3-dipolar cycloaddition method. This reaction involves the interaction between an azide and an alkyne to form the triazole ring. The introduction of the bromophenyl group is achieved through bromination using agents such as bromine or N-bromosuccinimide (NBS) .

Key Reactions

- Substitution Reactions : The bromine atom can be substituted with various functional groups.

- Oxidation and Reduction : The triazole ring may undergo oxidation and reduction reactions.

- Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related triazole derivatives. For instance:

- A study on 1,2,3-triazole hybrids demonstrated significant cytotoxicity against various cancer cell lines. Compounds showed IC50 values as low as 0.43μM against HCT116 cells, indicating potent anti-proliferative effects .

- Another investigation revealed that triazole derivatives induced apoptosis in cancer cells by modulating key signaling pathways, including the NF-kB pathway .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that triazole compounds exhibit activity against various pathogens:

- Triazole hybrids have been reported to possess significant antibacterial effects against E. coli, with minimum inhibitory concentrations (MIC) as low as 0.0063μmol/mL .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The triazole ring can bind to enzymes and receptors, modulating their activity.

- Cellular Signaling : The bromophenyl group enhances binding affinity for targets involved in cancer proliferation and survival pathways .

Study 1: Trypanocidal Activity

A recent study evaluated the efficacy of triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Several analogs demonstrated potent activity with IC50 values significantly lower than traditional treatments . This highlights the potential for developing new therapies based on triazole scaffolds.

Study 2: Antitumor Efficacy

In vitro tests on colon cancer cell lines showed that specific triazole derivatives exhibited selective toxicity towards malignant cells while sparing non-malignant cells. This selectivity suggests a favorable therapeutic window for these compounds .

Comparative Analysis

Propriétés

IUPAC Name |

N-(3-bromophenyl)-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN4O/c10-6-2-1-3-7(4-6)12-9(15)8-5-11-14-13-8/h1-5H,(H,12,15)(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCPWHAZZVPYLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=NNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.